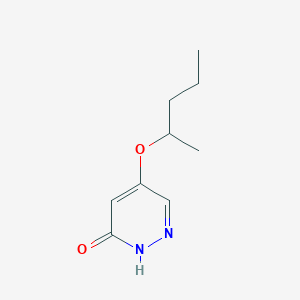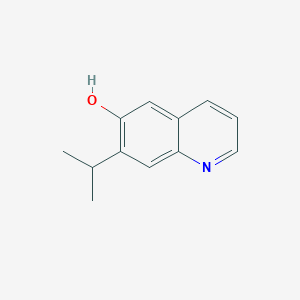
3-Chloro-3-(2-phenylethyl)-3H-diazirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-(2-phenylethyl)-3H-diazirene is an organic compound characterized by a diazirene ring substituted with a chloro group and a phenylethyl group. Diazirenes are known for their unique photochemical properties, making them valuable in various scientific applications, particularly in photochemistry and photobiology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2-phenylethyl)-3H-diazirene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a phenylethylamine derivative with chloroform and a base to form the diazirene ring. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates.
化学反応の分析
Types of Reactions
3-Chloro-3-(2-phenylethyl)-3H-diazirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of functionalized diazirenes.
科学的研究の応用
3-Chloro-3-(2-phenylethyl)-3H-diazirene has several scientific research applications:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of photoresists and other photochemical materials.
作用機序
The mechanism by which 3-Chloro-3-(2-phenylethyl)-3H-diazirene exerts its effects involves the absorption of light, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, such as proteins or nucleic acids, resulting in covalent modifications. The specific pathways involved depend on the context of its application, such as photodynamic therapy or photoaffinity labeling.
類似化合物との比較
Similar Compounds
- 3-Chloro-3-(2-phenylethyl)-3H-diazirine
- 3-Chloro-3-(2-phenylethyl)-3H-diaziridine
- 3-Chloro-3-(2-phenylethyl)-3H-diazirone
Uniqueness
3-Chloro-3-(2-phenylethyl)-3H-diazirene is unique due to its specific substitution pattern, which imparts distinct photochemical properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in photochemical applications.
特性
CAS番号 |
104678-37-7 |
|---|---|
分子式 |
C9H9ClN2 |
分子量 |
180.63 g/mol |
IUPAC名 |
3-chloro-3-(2-phenylethyl)diazirine |
InChI |
InChI=1S/C9H9ClN2/c10-9(11-12-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChIキー |
QCRPUMDCRFOXJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2(N=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol](/img/structure/B11909639.png)


![Pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11909672.png)

![Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)





![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)
![4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11909706.png)
